Cas no 2524-78-9 (3-Acetamidothioanisole)
3-Acetamidothioanisole Chemical and Physical Properties
Names and Identifiers
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- 3-Acetamidothioanisole
- 3'-(Methylthio)acetanilide
- N-(3-(Methylthio)phenyl)acetamide
- N-(3-methylsulfanylphenyl)acetamide
- 3-Acetamino-thioanisol
- m-Methylmercapto-acetanilid
- Acetanilide,3'-(methylthio)- (7CI)
- 3-(Acetylamino)thioanisole
- NSC 157358
- N-[3-(Methylthio)phenyl]acetamide
- 3-Acetamido thioanisole
- N-[3-(Methylsulfanyl)phenyl]acetamide
- Acetamide, N-[3-(methylthio)phenyl]-
- N-Acetyl-m-(methylthio)aniline
- 3-acetamidothioaniso
- NSC157358
- PubChem10658
- WLN: 1VMR CS1
- n-acetyl-3-methylthio-anilin
- MLS000701567
- Acetanilide, 3'-(methylthio)-
- SMR000229022
- CS-0206794
- AN-652/40173320
- SCHEMBL5208634
- FT-0614850
- MFCD00026135
- DFRHNWNBWOIBRW-UHFFFAOYSA-N
- 3-(Acetamide)thioanisole
- AC-16442
- J-511495
- M1671
- DTXSID80879519
- N-[3-(Methylsulfanyl)phenyl]acetamide #
- HMS3377I16
- A817741
- AS-13442
- 1-(2-(O-TOLYLOXY)ETHYL)HYDRAZINE
- AKOS004072923
- N-(3-methylsulfanylphenyl)acetamide;3-Acetamidothioanisole
- Aniline, N-acetyl-3-(methylthio)-
- 2524-78-9
- HMS2515C19
- CHEMBL1332250
-
- MDL: MFCD00026135
- Inchi: 1S/C9H11NOS/c1-7(11)10-8-4-3-5-9(6-8)12-2/h3-6H,1-2H3,(H,10,11)
- InChI Key: DFRHNWNBWOIBRW-UHFFFAOYSA-N
- SMILES: S(C)C1=CC=CC(=C1)NC(C)=O
Computed Properties
- Exact Mass: 181.05600
- Monoisotopic Mass: 181.056135
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.1
- Topological Polar Surface Area: 54.4
Experimental Properties
- Color/Form: Light yellow liquid
- Density: 1.185
- Melting Point: 76-80°C
- Boiling Point: 361.7°C at 760 mmHg
- Flash Point: 186.5°C
- Refractive Index: 1.578
- PSA: 54.40000
- LogP: 2.43990
- Solubility: Not determined
3-Acetamidothioanisole Security Information
- Signal Word:Warning
- Hazard Statement: H317
- Warning Statement: P261; P272; P280; P302+P352; P321; P333+P313; P363; P501
- RTECS:BW7025000
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
3-Acetamidothioanisole Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Acetamidothioanisole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A834393-25g |
3-Acetamidothioanisole |
2524-78-9 | 97% | 25g |
¥578.00 | 2022-09-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A834393-5g |
3-Acetamidothioanisole |
2524-78-9 | 97% | 5g |
¥146.00 | 2022-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M169043-25g |
3-Acetamidothioanisole |
2524-78-9 | 97% | 25g |
¥497.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M169043-5g |
3-Acetamidothioanisole |
2524-78-9 | 97% | 5g |
¥142.90 | 2023-09-01 | |
| TRC | A192240-50mg |
3-Acetamidothioanisole |
2524-78-9 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A192240-100mg |
3-Acetamidothioanisole |
2524-78-9 | 100mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A192240-500mg |
3-Acetamidothioanisole |
2524-78-9 | 500mg |
$ 80.00 | 2022-06-08 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1671-25G |
3'-(Methylthio)acetanilide |
2524-78-9 | >98.0%(GC) | 25g |
¥490.00 | 2024-04-16 | |
| abcr | AB250273-1 g |
3'-(Methylthio)acetanilide |
2524-78-9 | 1g |
€74.20 | 2022-09-01 | ||
| abcr | AB250273-5 g |
3'-(Methylthio)acetanilide |
2524-78-9 | 5g |
€92.30 | 2022-09-01 |
3-Acetamidothioanisole Suppliers
3-Acetamidothioanisole Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on 3-Acetamidothioanisole
3-Acetamidothioanisole: A Comprehensive Overview
3-Acetamidothioanisole (CAS No: 2524-78-9) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, also known as 3-acetylthioanisole, is a derivative of thioanisole with an acetyl group attached at the meta position of the aromatic ring. Its structure consists of a methyl group attached to a sulfur atom, which is further connected to an anisole moiety. The presence of the acetyl group imparts unique chemical properties, making it a valuable compound in various applications.
Recent studies have highlighted the potential of 3-acetamidothioanisole in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the context of anti-inflammatory and anti-cancer agents. The sulfur atom in its structure plays a crucial role in enhancing its pharmacokinetic properties, such as bioavailability and metabolic stability. This has led to increased interest in understanding its mechanism of action and potential therapeutic applications.
The synthesis of 3-acetamidothioanisole involves a multi-step process that typically begins with the preparation of thioanisole derivatives. The introduction of the acetyl group at the meta position is achieved through nucleophilic substitution or acetylation reactions, depending on the specific conditions employed. The optimization of these reaction conditions has been a focus of recent research, with efforts aimed at improving yield and purity while minimizing side reactions.
In terms of physical properties, 3-acetamidothioanisole is a white crystalline solid with a melting point of approximately 110°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various organic synthesis reactions, including coupling reactions and nucleophilic substitutions.
One of the most promising applications of 3-acetamidothioanisole lies in its ability to act as a building block for more complex molecules. For instance, it has been used as an intermediate in the synthesis of heterocyclic compounds, which are widely recognized for their biological activity. Recent studies have demonstrated that derivatives of 3-acetamidothioanisole exhibit potent anti-proliferative effects against cancer cell lines, suggesting its potential role in anti-cancer drug development.
The pharmacological evaluation of 3-acetamidothioanisole has also revealed its potential as an anti-inflammatory agent. Experimental data indicate that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings have prompted further investigations into its mechanism of action and its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
In addition to its therapeutic applications, 3-acetamidothioanisole has also found utility in analytical chemistry as a chiral resolving agent. Its ability to form diastereomeric salts with certain chiral compounds has made it valuable in enantioselective separations and resolutions. This property has been exploited in various analytical techniques, including high-performance liquid chromatography (HPLC) and capillary electrophoresis.
From an environmental perspective, the biodegradation and toxicity profiles of 3-acetamidothioanisole have been studied to assess its potential impact on ecosystems. Research indicates that it undergoes moderate biodegradation under aerobic conditions, with microbial communities playing a key role in its transformation. However, further studies are needed to fully understand its environmental fate and potential risks.
In conclusion, 3-acetamidothioanisole (CAS No: 2524-78-9) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application research, position it as a valuable tool in drug discovery, organic synthesis, and analytical chemistry. As ongoing research continues to uncover new insights into its biological activity and environmental behavior, 3-acetamidothioanisole is poised to play an increasingly important role in both academic and industrial settings.
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